Ptaquiloside

Carcinogenesis In Vivo Toxicology Bracken Fern

Procure the ONLY bracken-derived illudane with multi-strain, multi-route in vivo carcinogenicity data for reproducible dose-response modeling. Unlike crude extracts or uncharacterized analogs (PTE, CAU, illudins), purified PTA (≥98%) provides the defined O6-alkylguanine DNA adduct profile required for mechanistic mutagenesis studies. It is the validated reference standard for LC-MS/MS quantification in groundwater, milk, and meat, ensuring inter-lab reproducibility and regulatory defensibility in environmental risk assessment. Do not compromise your model with uncontrolled variability—specify purified ptaquiloside.

Molecular Formula C20H30O8
Molecular Weight 398.4 g/mol
CAS No. 87625-62-5
Cat. No. B1252988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtaquiloside
CAS87625-62-5
Synonymsaquilide A
braxin C
ptaquiloside
Molecular FormulaC20H30O8
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1
InChIKeyGPHSJPVUEZFIDE-YVPLJZHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ptaquiloside (CAS 87625-62-5): Baseline Overview of a Norsesquiterpene Glucoside Carcinogen from Bracken Fern


Ptaquiloside (PTA, CAS 87625-62-5) is a norsesquiterpene glucoside of the illudane class, isolated as the primary carcinogenic principle from bracken fern (Pteridium spp.) [1]. It possesses a reactive cyclopropane ring that, under weakly alkaline conditions, eliminates glucose to form an electrophilic dienone [2], which alkylates DNA at N7-guanine, N3-adenine, and O6-guanine residues, driving both acute toxicity and carcinogenesis in livestock and laboratory models [3]. Bracken fern is classified as Group 2B (possibly carcinogenic to humans) by the IARC [4]. PTA is highly water-soluble (log Kow ≈ −0.63), environmentally mobile, and detected in groundwater, surface water, milk, and meat [5].

Why Ptaquiloside Cannot Be Generically Substituted by Other Illudane Glycosides or Bracken Constituents


Although bracken fern contains multiple illudane glycosides—ptesculentoside (PTE), caudatoside (CAU), hypolosides B/C, and illudins M/S—their toxicological and environmental profiles differ markedly from ptaquiloside (PTA). PTE and CAU exhibit greater polarity and thus higher aqueous mobility, posing elevated water contamination risks relative to PTA [1]. Illudin M and S demonstrate chromosomal aberration induction at doses 90-fold lower than PTA in the same assay system [2]. Conversely, the flavonoid quercetin, another bracken constituent, exhibits an IC50 approximately 750-fold lower than PTA in cytotoxicity assays [3]. Even structurally close analogs with identical illudane cores produce divergent DNA adduct spectra; only PTA has been mechanistically characterized for O6-alkylguanine formation and its poor repair by MGMT [4]. Substitution with any uncharacterized analog—or with crude bracken extract—introduces uncontrolled variability in potency, adduct profile, and environmental fate, compromising both mechanistic reproducibility and regulatory defensibility.

Quantitative Evidence Differentiating Ptaquiloside from Analogs and Alternatives


In Vivo Carcinogenicity: 100% Mammary Cancer and 91% Ileal Tumor Incidence in Rats

Ptaquiloside (PTA) administered orally to female Sprague-Dawley rats induces mammary cancer in 100% of animals and multiple ileal tumors in 91% of animals [1]. In a separate study with ACI rats fed a diet containing 0.027–0.08% PTA for 210 days, ileal and urinary bladder tumors developed in all rats (100%) in the experimental group, while only 4 of 20 control rats developed bladder papillomas (20%) [2]. This carcinogenic potency defines PTA as the unequivocal carcinogenic principle of bracken fern, a benchmark not established for analogs PTE or CAU, which lack in vivo carcinogenicity data [3].

Carcinogenesis In Vivo Toxicology Bracken Fern

Chromosomal Aberration Induction: PTA Requires 90-Fold Higher Dose than Illudin M/S in Mammalian Cells

In Chinese hamster lung (CHL) cells, ptaquiloside induces chromosomal aberrations at a minimum effective concentration of 4.5 μg/mL (0.0113 mM) at pH 7.4 [1]. Under identical assay conditions, illudin M and illudin S—related illudane sesquiterpenes—induce aberrations at doses approximately 90-fold lower than PTA, demonstrating far greater clastogenic potency [1]. Hypolosides B and C, by contrast, exhibit clastogenicity at doses nearly identical to PTA [1]. This hierarchy of potency is critical: PTA represents a moderate clastogen within the illudane class, whereas illudins are extreme outliers. PTA's clastogenicity is also pH-dependent, with a 90-fold increase in required dose at pH 5.3 compared to pH 7.4 or 8.0 [1].

Genotoxicity Clastogenesis Chromosomal Aberration

DNA Adduct Profile: O6-Alkylguanine Formation and Poor Repair by MGMT

PTA dienone alkylates DNA to form O6-PTBguanine adducts, as demonstrated for the first time in 2025 [1]. This O6-alkylguanine adduct is poorly repaired by O6-methylguanine-DNA methyltransferase (MGMT) compared to other O6-alkylguanines, such as those formed by temozolomide or dacarbazine [1]. This poor repair elevates mutagenic potential and distinguishes PTA from other alkylating agents. While N7-guanine and N3-adenine adducts are also formed by PTA [1], the O6-adduct is uniquely linked to GC→AT transition mutations and carcinogenic initiation. No comparable O6-adduct characterization exists for PTE, CAU, or hypolosides, underscoring PTA's singular role as the mechanistic standard for bracken carcinogenesis studies.

DNA Adductomics Mutagenesis Carcinogen Mechanism

Hydrolytic Stability in Groundwater: Half-Life Ranging from 6.5 to 47 Days at 8.0°C

PTA degradation in groundwater follows first-order hydrolysis kinetics, producing pterosin B (PTB) as the primary product [1]. In an 80-day study across natural groundwaters (pH 4.7–8.2) at 8.0°C, PTA half-lives ranged from 6.5 to 47 days, with fastest degradation at alkaline pH (~8) [1]. Under controlled surface water conditions at pH 7.4 and 15°C, half-life was approximately 2 days; at pH 5.2–6.5 and 5°C, half-life extended to approximately 12 days [2]. Ptesculentoside (PTE) and caudatoside (CAU) exhibit nearly identical hydrolysis rates and pH/temperature dependence, meaning PTA serves as a reliable surrogate for degradation modeling of the entire illudane glycoside class [2]. In contrast, quercetin exhibits different environmental persistence and does not share this hydrolytic pathway.

Environmental Fate Hydrolysis Kinetics Groundwater Contamination

Cytotoxicity: IC50 of 0.6 × 10⁻¹ M vs Quercetin IC50 of 0.8 × 10⁻⁴ M in CHO Cells

In a comparative cytotoxicity study using Chinese hamster ovary (CHO) cells, PTA exhibited an IC50 of 0.6 × 10⁻¹ M (60 mM) after 48 h exposure, while quercetin—another bracken constituent—exhibited an IC50 of 0.8 × 10⁻⁴ M (80 μM) under identical conditions [1]. This represents a 750-fold difference in cytotoxic potency. Similar disparities were observed in mouse fibroblast (3T3) and normal rat kidney (NRK) cells, with quercetin consistently 500- to 1,000-fold more cytotoxic than PTA [1]. Notably, both compounds are far less cytotoxic than the positive control mitomycin C (IC50 ~1 × 10⁻⁶ M) [1]. These data demonstrate that acute cytotoxicity is not the primary driver of PTA's carcinogenicity, distinguishing it from other bracken phytotoxins.

Cytotoxicity Cell Viability Bracken Constituents

Bracken Fern Concentrations: PTA Up to 2,100 μg/g vs PTE Up to 3,900 μg/g

A validated LC-MS method quantified illudane glycosides in dried bracken fern leaves from six continents [1]. PTA concentrations reached up to 2,100 μg/g dry weight, while ptesculentoside (PTE) reached up to 3,900 μg/g and caudatoside (CAU) up to 2,200 μg/g [1]. The ratio of PTA:PTE varied from 1:3 to 4:3 across samples, demonstrating that PTA is not always the predominant toxin [1]. PTE and CAU are more polar than PTA, conferring greater aqueous mobility and elevated environmental risk [1]. The method achieved limits of detection of 0.08–0.26 μg/L for the glycosides and linear quantification ranges of 20–500 μg/L for PTA and pterosin B (r > 0.999) [1].

Phytochemical Quantification LC-MS Bracken Fern

Ptaquiloside: Validated Research and Industrial Application Scenarios


In Vivo Carcinogenesis Modeling and Bracken Toxicity Reference Standard

PTA is the only bracken-derived compound with robust, multi-strain, and multi-route in vivo carcinogenicity data. It serves as the reference standard for establishing dose–response relationships in rodent models of ileal, bladder, and mammary carcinogenesis [1]. Studies requiring a defined carcinogenic insult from bracken exposure—whether via diet, drinking water, or gavage—must use purified PTA to control for variable PTE/CAU content in crude extracts [2].

Environmental Fate and Groundwater Contamination Risk Assessment

PTA is the most extensively characterized illudane glycoside for hydrolysis kinetics, soil sorption, and leaching behavior. It is the reference analyte for validating predictive models of groundwater contamination in bracken-infested watersheds [3]. Because PTE and CAU exhibit statistically equivalent degradation rates, PTA monitoring data can be used as a conservative surrogate for total illudane glycoside load in environmental risk assessments [4].

DNA Adductomics and Mechanistic Mutagenesis Studies

The recent identification of O6-PTBguanine adduct formation and its poor repair by MGMT establishes PTA as a mechanistically unique DNA-alkylating agent [5]. Studies investigating the mutagenic signature of bracken exposure—particularly GC→AT transition mutations—require purified PTA to generate defined adduct spectra without confounding contributions from uncharacterized analogs.

Analytical Method Development and Food Safety Monitoring

PTA is the primary analyte for LC-MS/MS method validation in food and environmental matrices (meat, milk, water). Its well-defined chromatographic behavior and hydrolysis product (pterosin B) enable robust quantification in complex samples [6]. Commercial availability of high-purity PTA reference standards (>98% by HPLC) ensures inter-laboratory reproducibility for regulatory monitoring of bracken-contaminated food chains [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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